

# N-Nitroso Paroxetine vs. NDMA: A Comparative Risk Assessment

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## Compound of Interest

Compound Name: *N-Nitroso Paroxetine*

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This guide provides an objective comparison of the toxicological risks associated with **N-Nitroso Paroxetine**, a nitrosamine drug substance-related impurity (NDSRI), and N-Nitrosodimethylamine (NDMA), a well-characterized and potent nitrosamine. The information is compiled from various scientific studies and regulatory guidance documents to support risk assessment in pharmaceutical development.

## Comparative Data Summary

The following table summarizes key toxicological data for **N-Nitroso Paroxetine** and NDMA, facilitating a direct comparison of their risk profiles.

Parameter	N-Nitroso Paroxetine	NDMA (N-Nitrosodimethylamine)
Carcinogenicity Classification	Not explicitly classified by major agencies. Considered a cohort of concern as a nitrosamine impurity[1][2].	Probable human carcinogen (Group 2A) by IARC; Group B2 by EPA[3][4][5]. Reasonably anticipated to be a human carcinogen by NTP[6].
Mutagenicity (Ames Test)	Not mutagenic in an OECD 471-compliant bacterial reverse mutation assay, even with metabolic activation[7][8].	Mutagenic. Genotoxicity has been demonstrated in multiple in vitro and in vivo assay systems[9].
Genotoxicity in Human Cells	Showed no DNA damage or micronucleus formation in 2D and 3D HepaRG cell models[2]. A weak, non-positive micronucleus response was observed in TK6 cells[1].	Induces DNA damage, micronucleus formation, and mutations in both 2D and 3D HepaRG cell cultures[10][11]. Genotoxic in human lymphoblastoid TK6 cells.
Metabolic Activation	The piperidine ring is resistant to the $\alpha$ -carbon oxidation step required for the formation of a DNA-reactive electrophilic species[8]. Metabolism is carried out by multiple human CYP isoforms including CYP2C19, CYP2D6, and CYP3A4[7][8].	Requires metabolic activation by cytochrome P450 enzymes (primarily CYP2E1) via $\alpha$ -hydroxylation to form a reactive methyldiazonium ion, which is a potent alkylating agent[9][12].
Regulatory Acceptable Intake (AI) Limit	EMA: 1300 ng/day[13].	FDA: 96 ng/day[5][14][15][16]. EMA: 26.5 ng/day (as a general limit for potent nitrosamines)[15].
Primary Target Organs for Toxicity	Data not available.	Liver is a primary target organ for toxicity and tumor induction[3][9][17]. Other target

organs in animal studies  
include the lung, kidney, and  
stomach[3][4][17].

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## Experimental Protocols

A comprehensive understanding of the methodologies used to generate the comparative data is crucial for a sound risk assessment. Below are summaries of key experimental protocols.

### 1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is a widely used method for evaluating the mutagenic potential of chemical substances.

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations render the bacteria unable to grow in a medium deficient in that specific amino acid. The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional capability of the genes, allowing the bacteria to grow on a selective medium.
- Methodology for **N-Nitroso Paroxetine**:
  - An OECD 471-compliant bacterial reverse mutation assay was conducted[7][8].
  - The study included experimental conditions that supported oxidative metabolism by cytochrome P450 (CYP) enzymes to assess metabolically activated mutagens[7][8].
- Enhanced Ames Test (EAT) for Nitrosamines:
  - Due to inconsistent results with standard Ames tests for some nitrosamines, an "Enhanced Ames Test" protocol has been developed and is recommended for NDSRIs[1][18]. This often involves using hamster liver S9 for metabolic activation, which has shown to be more potent in activating nitrosamines compared to rat liver S9[18][19].

### 2. In Vitro Genotoxicity Assessment in Mammalian Cells (HepaRG and TK6)

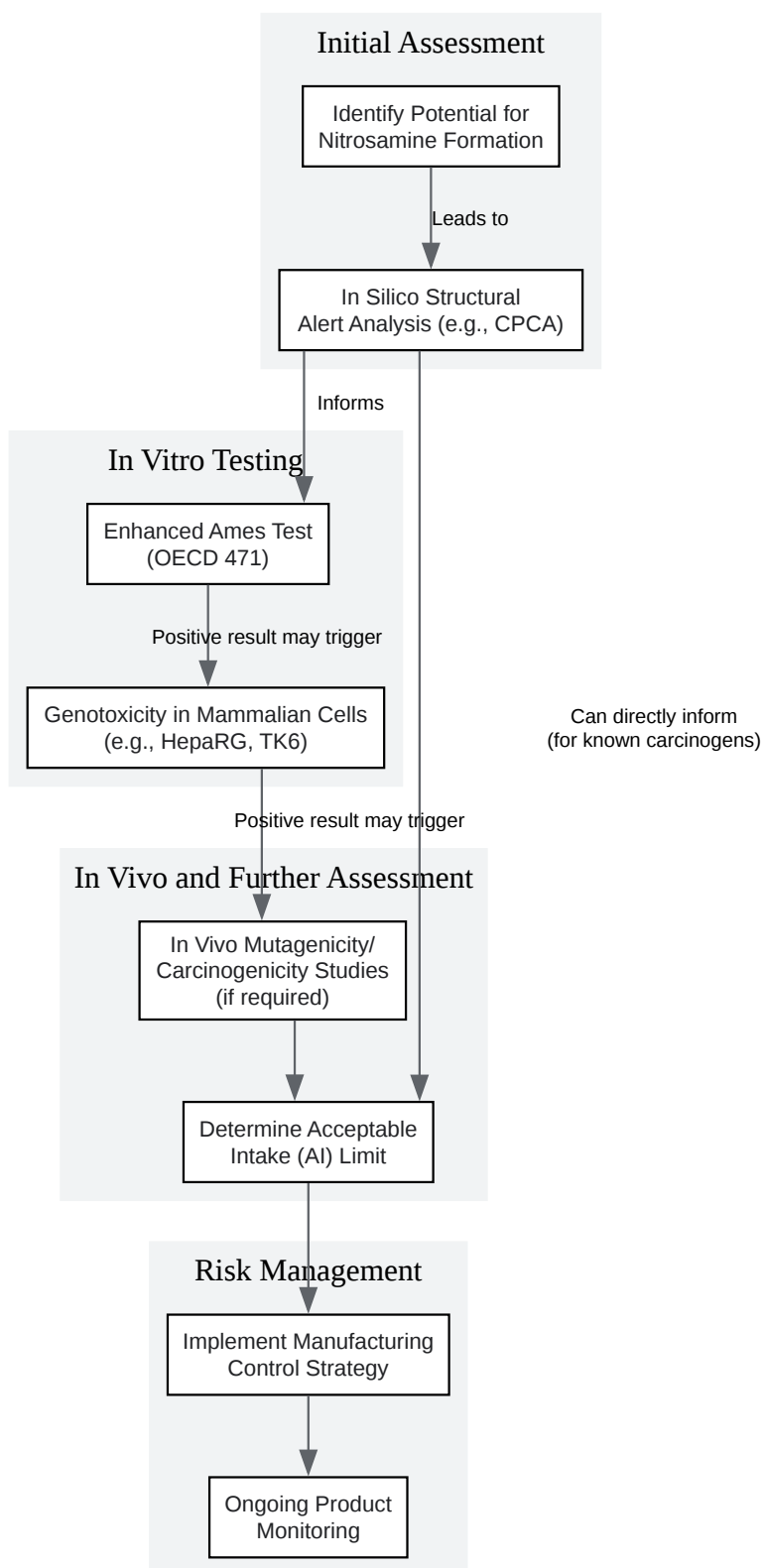
These assays provide data on the genotoxicity of substances in human-derived cells, offering a more relevant model for human risk assessment.

- HepaRG Cell Model:
  - Cell Line: The human hepatoma HepaRG cell line is metabolically competent, expressing a range of phase I and phase II enzymes comparable to primary human hepatocytes[10][20]. These cells can be cultured in both 2D monolayers and 3D spheroids, with 3D cultures showing higher levels of CYP activity[10][20].
  - Endpoints: Genotoxicity is assessed by measuring DNA damage (e.g., using the CometChip assay) and chromosomal damage (e.g., via the flow cytometry-based micronucleus assay)[2][20].
  - Application to **N-Nitroso Paroxetine** and NDMA: Studies have utilized both 2D and 3D HepaRG models to evaluate and compare the genotoxicity of various nitrosamines, including **N-Nitroso Paroxetine** and NDMA[2].
- TK6 Cell Model:
  - Cell Line: Human lymphoblastoid TK6 cells are often used in mutagenicity and genotoxicity assays[1]. They can be transduced with specific human CYP enzymes to create a metabolically competent system for evaluating substances that require metabolic activation.
  - Endpoints: Common endpoints include the micronucleus assay to detect chromosomal damage and gene mutation assays (e.g., at the thymidine kinase (TK) and hypoxanthine-guanine phosphoribosyltransferase (HPRT) loci)[1][2].

## Visualizations

### Experimental Workflow for Nitrosamine Risk Assessment

The following diagram illustrates a typical workflow for the risk assessment of nitrosamine impurities in pharmaceutical products.

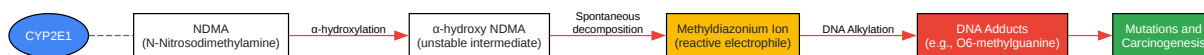


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Caption: Workflow for Nitrosamine Impurity Risk Assessment.

## Metabolic Activation Pathway of NDMA

This diagram illustrates the key metabolic steps leading to the genotoxicity of NDMA.



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Caption: Metabolic Activation Pathway of NDMA.

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- To cite this document: BenchChem. [N-Nitroso Paroxetine vs. NDMA: A Comparative Risk Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13426240#n-nitroso-paroxetine-vs-ndma-a-comparative-risk-assessment]

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